7-Methoxy-3-nitro-2H-chromene

説明

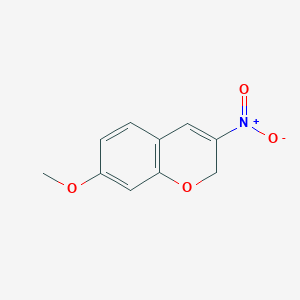

7-Methoxy-3-nitro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring. This particular compound is characterized by the presence of a methoxy group at the 7th position and a nitro group at the 3rd position on the benzopyran ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-nitro-2H-chromene typically involves the nitration of 7-methoxy-2H-1-benzopyran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

化学反応の分析

Types of Reactions

7-Methoxy-3-nitro-2H-1-benzopyran undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

Reduction: 7-Methoxy-3-amino-2H-1-benzopyran.

Substitution: Various substituted benzopyrans depending on the nucleophile used.

Oxidation: 7-Methoxy-3-nitrobenzaldehyde or 7-methoxy-3-nitrobenzoic acid.

科学的研究の応用

Anticancer Activity

Mechanisms of Action

7-Methoxy-3-nitro-2H-chromene and its derivatives have shown promising anticancer activity across various studies. The compound's efficacy is often attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through different mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.

Case Studies and Findings

- In Vitro Studies : A study demonstrated that derivatives of 3-nitro-2H-chromenes exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). For instance, certain derivatives showed IC50 values as low as 1.2 μg/mL against MCF-7 cells, indicating potent anticancer properties .

- Molecular Docking Studies : Research utilizing molecular docking techniques has identified strong interactions between this compound derivatives and key proteins involved in cancer progression, such as c-Src kinase. One compound exhibited an IC50 value of 0.1432 μM against c-Src kinase, highlighting its potential as a targeted therapeutic agent .

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound 21 | MCF-7 | 1.2 | Apoptosis induction |

| Compound 46 | MCF-7 | 2.65 | ERα antagonism |

| Compound 8 | HepG-2 | 1.7 | Tubulin inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It has been noted for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, which is crucial in various inflammatory diseases.

Research Insights

A study highlighted that methoxy-substituted chromenes could block TNF-α production effectively, suggesting their utility in treating inflammatory conditions . This property complements their anticancer activity by potentially reducing inflammation that can contribute to tumor progression.

Pharmacological Applications

Drug Development

The chromene scaffold is recognized for its versatility in drug development, allowing for the synthesis of various derivatives with enhanced biological activity. The nitro group at the 3-position plays a pivotal role in increasing the reactivity of these compounds, making them suitable for further chemical modifications .

Potential Therapeutic Uses

Research indicates that compounds based on the chromene structure could serve as leads for developing new medications targeting diseases such as cancer and inflammatory disorders. Their ability to interact with multiple biological targets enhances their therapeutic profiles .

作用機序

The mechanism of action of 7-Methoxy-3-nitro-2H-chromene involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within the body.

類似化合物との比較

Similar Compounds

7-Methoxy-2H-1-benzopyran: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitro-2H-1-benzopyran: Lacks the methoxy group, affecting its solubility and biological activity.

7-Methoxy-3-amino-2H-1-benzopyran: A reduction product of 7-Methoxy-3-nitro-2H-chromene with different chemical and biological properties.

Uniqueness

7-Methoxy-3-nitro-2H-1-benzopyran is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

特性

IUPAC Name |

7-methoxy-3-nitro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZKWZJLKXVKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50533176 | |

| Record name | 7-Methoxy-3-nitro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92210-60-1 | |

| Record name | 7-Methoxy-3-nitro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50533176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。